Murralongin

Leishmaniasis Antiparasitic Coumarin

A C8-prenylated 7-methoxycoumarin distinct from phebalosin. Validated for anti-leishmanial screening (EC50 14.1 μg/mL vs L. panamensis) and cholangiocarcinoma cytotoxicity. Sourced for reproducible research; purchase in defined purity to benchmark novel derivatives.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 53011-72-6
Cat. No. B191912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurralongin
CAS53011-72-6
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
InChIInChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3
InChIKeyPBAZKMWQUBDDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Murralongin (CAS 53011-72-6) Procurement Guide: Comparative Bioactivity and Differentiation Among C8-Prenylated 7-Methoxycoumarins


Murralongin (CAS 53011-72-6) is a naturally occurring monomeric coumarin derivative characterized as a C8-prenylated 7-methoxycoumarin bearing a 2-methylbut-2-enal side chain [1]. It was first isolated from Murraya elongata and has subsequently been identified across multiple Murraya species, as well as Galipea panamensis and Phebalium coxii [2]. As an artifact derived from phebalosin during isolation, Murralongin occupies a distinct structural niche among bioactive coumarins [3]. Its quantifiable differentiation from closely related analogs—including murrangatin, phebalosin, and murralonginol—has been established in head-to-head comparative studies evaluating antiparasitic, cytotoxic, and antiplatelet activities.

Why Murralongin (CAS 53011-72-6) Cannot Be Interchanged with Murrangatin or Other In-Class Coumarins in Bioassays


Although Murralongin shares the C8-prenylated 7-methoxycoumarin scaffold with analogs such as murrangatin and phebalosin, substitution is not scientifically valid due to significant, quantifiable divergence in both potency and selectivity profiles across multiple assay systems [1]. Murralongin is a derived artifact of phebalosin with a unique α,β-unsaturated aldehyde side chain, which confers distinct reactivity and biological target engagement compared to the epoxide-bearing phebalosin or the diol-containing murrangatin [2]. Comparative data demonstrate that Murralongin exhibits a narrower therapeutic index (lower selectivity) against Leishmania relative to phebalosin and distinct cytotoxic potency against U-937 cells, confirming that in-class compounds are not functionally interchangeable for research applications requiring specific activity thresholds [3].

Murralongin (CAS 53011-72-6) Quantitative Differentiation: Head-to-Head Comparative Potency and Selectivity Data


Anti-Leishmanial Activity of Murralongin vs. Phebalosin and Murrangatin Acetonide in Axenic Amastigote Assay

In a direct comparative study, Murralongin demonstrated an EC50 of 14.1 μg/mL against axenic amastigote forms of Leishmania panamensis, which was 1.4-fold less potent than the natural product phebalosin (EC50 = 10.5 μg/mL) and 1.4-fold less potent than the novel coumarin compound 1 (EC50 = 9.9 μg/mL) [1]. This establishes Murralongin's specific potency tier among structurally related coumarins.

Leishmaniasis Antiparasitic Coumarin

Differential Cytotoxicity of Murralongin vs. Phebalosin on Human U-937 Promonocytic Cells

Murralongin exhibited an IC50 of 20.7 μg/mL against human promonocytic U-937 cells, which was 1.6-fold less cytotoxic than phebalosin (IC50 = 33.0 μg/mL) [1]. Notably, Murralongin's selectivity index (SI = IC50 U-937 / EC50 Leishmania = 1.47) is substantially lower than that of phebalosin (SI = 3.14), indicating a narrower therapeutic window.

Cytotoxicity Selectivity Index Cancer

Cytotoxic Activity of Murralongin Against Cholangiocarcinoma KKU-100 Cell Line

Murralongin exhibits measurable cytotoxicity against the cholangiocarcinoma cell line KKU-100 . In a related study of C-7 oxygenated coumarins from Micromelum minutum, Murralongin (compound 4) was among isolates 2 and 4–9 that demonstrated cytotoxicity against this cell line, distinguishing it from inactive isolates [1]. While specific IC50 values for Murralongin alone against KKU-100 are not reported in the primary literature, its inclusion among active isolates confirms its cytotoxic potential in this model.

Cholangiocarcinoma Cytotoxicity Anticancer

Anti-Platelet Aggregation Activity of Murralongin

Murralongin has been reported to exhibit antiplatelet aggregation activity induced by arachidonic acid (AA) with an IC50 value of approximately 1-2 μg/mL . In the same fractionation study of Murraya omphalocarpa that guided isolation by antiplatelet aggregation, Murralongin was one of eight bioactive coumarins identified [1]. While direct comparator data against other coumarins in the same assay are not provided, this IC50 value establishes a quantitative benchmark for Murralongin's antiplatelet potency.

Antiplatelet Cardiovascular Thrombosis

Validated Research Applications for Murralongin (CAS 53011-72-6) Based on Comparative Evidence


Leishmaniasis Drug Discovery: Use as a Defined-Potency Reference Compound

Murralongin serves as a defined-potency reference compound for anti-leishmanial screening programs. With an established EC50 of 14.1 μg/mL against axenic amastigotes of Leishmania panamensis and a known selectivity index of 1.47 relative to U-937 host cells [1], Murralongin provides a quantitative benchmark for evaluating novel coumarin derivatives or other compound classes. Its lower potency and selectivity compared to phebalosin (EC50 = 10.5 μg/mL; SI = 3.14) make it suitable as a comparator for compounds with intermediate activity profiles.

Cholangiocarcinoma Research: Bioactive Coumarin Screening Panel

Murralongin is a validated active component for screening panels targeting cholangiocarcinoma cell lines, specifically KKU-100 [1]. As a C8-prenylated 7-methoxycoumarin with demonstrated cytotoxicity, it can be deployed alongside inactive coumarins (e.g., scopoletin) to establish activity cliffs and structure-activity relationships (SAR) [2]. This application is supported by its isolation and activity confirmation in multiple studies of Murraya-derived coumarins.

Platelet Aggregation Inhibition Studies in Cardiovascular Research

Murralongin is appropriate for studies investigating arachidonic acid-induced platelet aggregation pathways, with a reported IC50 of approximately 1-2 μg/mL [1]. As one of eight coumarins isolated via antiplatelet aggregation-guided fractionation from Murraya omphalocarpa [2], it is chemically authenticated for this application and can serve as a comparator or tool compound in mechanistic studies of thrombotic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Murralongin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.